molecular formula C18H19FN2O2S B11097087 2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11097087
M. Wt: 346.4 g/mol
InChI Key: IBDXKOAYCRVEJC-UHFFFAOYSA-N
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Description

2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold (I)–NHC complexes . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and additives such as Na2S2O3 for purification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antioxidant effects . In organic electronics, its unique electronic properties contribute to its performance in devices like OFETs and OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both fluorine and amide functional groups.

Properties

Molecular Formula

C18H19FN2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H19FN2O2S/c1-10(2)20-17(23)15-12-7-5-9-14(12)24-18(15)21-16(22)11-6-3-4-8-13(11)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

IBDXKOAYCRVEJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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